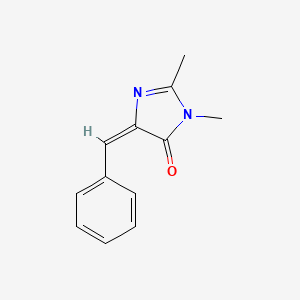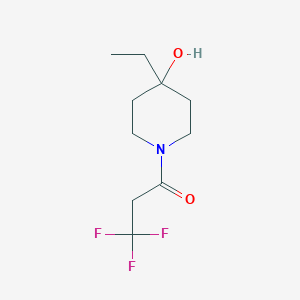
1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with an ethyl group and a hydroxyl group, along with a trifluoropropanone moiety. Its distinct structure makes it a subject of study in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 4-ethylpiperidine with a trifluoropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically subjected to rigorous quality control measures to ensure its consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the trifluoropropanone moiety can be reduced to form an alcohol.
Substitution: The ethyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and trifluoropropanone moieties allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
- 1-(4-Propyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
- 1-(4-Isopropyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one
Comparison: 1-(4-Ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one is unique due to its specific substitution pattern on the piperidine ring The presence of the ethyl group and the trifluoropropanone moiety imparts distinct chemical and physical properties, such as increased lipophilicity and potential for hydrogen bonding
Eigenschaften
Molekularformel |
C10H16F3NO2 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
1-(4-ethyl-4-hydroxypiperidin-1-yl)-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C10H16F3NO2/c1-2-9(16)3-5-14(6-4-9)8(15)7-10(11,12)13/h16H,2-7H2,1H3 |
InChI-Schlüssel |
BIQRAEUQCJJYAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN(CC1)C(=O)CC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


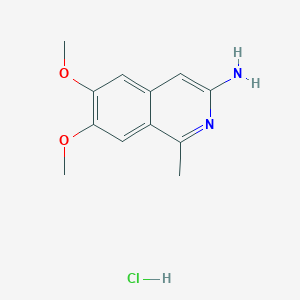
![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
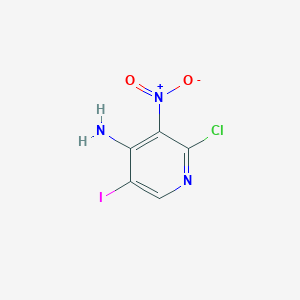


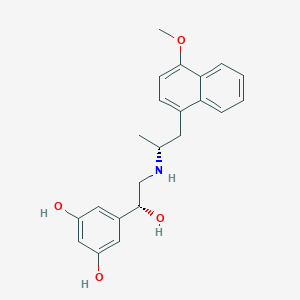

![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)
![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
![tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
